molecular formula C18H19N5O2 B5627572 4-[3-(1H-benzimidazol-5-yl)-1,2,4-oxadiazol-5-yl]-1-cyclopentyl-2-pyrrolidinone

4-[3-(1H-benzimidazol-5-yl)-1,2,4-oxadiazol-5-yl]-1-cyclopentyl-2-pyrrolidinone

Cat. No. B5627572
M. Wt: 337.4 g/mol
InChI Key: NOUDDZAFLGJYCD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, involves a one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids, carbonyldiimidazole, and benzamidoximes. The structures of these compounds have been confirmed by IR, 1H NMR, and liquid chromato-mass spectrometry (Kharchenko, Detistov, & Orlov, 2008). Another approach for synthesizing related compounds involves tandem reactions to construct pyrido[1,2-a]benzimidazole moieties under mild conditions, highlighting the versatility of methods available for generating complex structures involving benzimidazole and oxadiazole units (Yang et al., 2011).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques, including FTIR, 1H NMR, 13C NMR, and HRMS. For example, novel substituted 1,3,4-oxadiazole derivatives were characterized, providing insights into the structural features that influence optical properties (Yang et al., 2011). The detailed structural analysis aids in understanding the electronic and spatial arrangement critical for the chemical reactivity and physical properties of these compounds.

Chemical Reactions and Properties

Chemical transformations of benzimidazole derivatives have led to the synthesis of various compounds, demonstrating the reactivity of the core structure towards different reagents. For instance, N-substituted benzimidazole derivatives were synthesized by alkylation, highlighting the potential for derivatization and functionalization of the basic scaffold (Vaickelionienė, Sapijanskaitė, & Mickevičius, 2012).

Physical Properties Analysis

The physical properties, such as absorption and fluorescence spectral characteristics, of related compounds have been investigated in various solvents, revealing insights into the electronic properties and potential applications of these materials in optical devices. For example, the UV–vis absorption and fluorescence spectral characteristics of pyrido[1,2-a]benzimidazole-containing 1,3,4-oxadiazole derivatives were studied, showing blue-green emissions and high quantum yields of fluorescence (Yang et al., 2011).

Mechanism of Action

The mechanism of action of benzimidazole and oxadiazole derivatives can vary widely depending on their specific structures and functional groups. They have been found to exhibit a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, antitumor, and many others .

Safety and Hazards

The safety and hazards associated with benzimidazole and oxadiazole derivatives would depend on their specific structures. Some benzimidazole derivatives are moderately toxic by ingestion and can emit toxic fumes when heated to decomposition .

Future Directions

Benzimidazole and oxadiazole derivatives continue to be of interest in medicinal chemistry due to their diverse biological activities. Future research may focus on the design and synthesis of new derivatives with improved potency, selectivity, and safety profiles .

properties

IUPAC Name

4-[3-(3H-benzimidazol-5-yl)-1,2,4-oxadiazol-5-yl]-1-cyclopentylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c24-16-8-12(9-23(16)13-3-1-2-4-13)18-21-17(22-25-18)11-5-6-14-15(7-11)20-10-19-14/h5-7,10,12-13H,1-4,8-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOUDDZAFLGJYCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC5=C(C=C4)N=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(1H-benzimidazol-5-yl)-1,2,4-oxadiazol-5-yl]-1-cyclopentyl-2-pyrrolidinone

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